Cas no 1033464-77-5 (1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride)
1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride
- AKOS006333671
- EN300-232850
- 1-methylbenzotriazole-4-sulfonyl chloride
- STL584664
- 818-201-4
- 1-Methyl-1H-benzo[d][1,2,3]triazole-4-sulfonyl chloride
- BCP34426
- 1-METHYL-1,2,3-BENZOTRIAZOLE-4-SULFONYL CHLORIDE
- MFCD19200536
- 1-Methyl-1H-benzo[d][1,2,3]triazole-4-sulfonylchloride
- 1033464-77-5
- 1-methyl-1H-benzotriazole-4-sulfonyl chloride
-
- MDL: MFCD19200536
- Inchi: 1S/C7H6ClN3O2S/c1-11-5-3-2-4-6(14(8,12)13)7(5)9-10-11/h2-4H,1H3
- InChI Key: MWCCQCDMLOHIDD-UHFFFAOYSA-N
- SMILES: ClS(C1=CC=CC2=C1N=NN2C)(=O)=O
Computed Properties
- Exact Mass: 230.9869253Da
- Monoisotopic Mass: 230.9869253Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 73.2Ų
1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB472499-250 mg |
1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride; . |
1033464-77-5 | 250MG |
€343.00 | 2023-07-18 | ||
| abcr | AB472499-500 mg |
1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride |
1033464-77-5 | 500MG |
€264.80 | 2022-03-01 | ||
| abcr | AB472499-1 g |
1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride; . |
1033464-77-5 | 1g |
€622.00 | 2023-07-18 | ||
| abcr | AB472499-5 g |
1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride; . |
1033464-77-5 | 5g |
€1,726.00 | 2023-07-18 | ||
| Enamine | EN300-232850-0.05g |
1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride |
1033464-77-5 | 95% | 0.05g |
$90.0 | 2024-06-19 | |
| Enamine | EN300-232850-0.1g |
1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride |
1033464-77-5 | 95% | 0.1g |
$134.0 | 2024-06-19 | |
| Enamine | EN300-232850-0.25g |
1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride |
1033464-77-5 | 95% | 0.25g |
$191.0 | 2024-06-19 | |
| Enamine | EN300-232850-0.5g |
1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride |
1033464-77-5 | 95% | 0.5g |
$301.0 | 2024-06-19 | |
| Enamine | EN300-232850-1.0g |
1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride |
1033464-77-5 | 95% | 1.0g |
$386.0 | 2024-06-19 | |
| Enamine | EN300-232850-2.5g |
1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride |
1033464-77-5 | 95% | 2.5g |
$676.0 | 2024-06-19 |
1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride Suppliers
1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride
1-Methyl-1H-1,2,3-Benzotriazole-4-Sulfonyl Chloride: A Comprehensive Overview
The compound with CAS No. 1033464-77-5, commonly referred to as 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of benzotriazole, a heterocyclic aromatic compound known for its stability and versatile reactivity. The benzotriazole core in this molecule is further functionalized with a methyl group and a sulfonyl chloride moiety, which significantly enhances its reactivity and applicability in various chemical transformations.
Benzotriazoles are widely recognized for their ability to act as ligands in coordination chemistry and as building blocks in the synthesis of advanced materials. The presence of the sulfonyl chloride group in 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride introduces additional functionality, making it a valuable reagent in the construction of sulfonamides and other sulfur-containing compounds. Recent studies have highlighted its utility in the development of novel pharmaceutical intermediates and advanced materials with tailored properties.
The synthesis of 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride typically involves multi-step processes that leverage the reactivity of benzotriazoles under specific conditions. Researchers have explored various methodologies to optimize the yield and purity of this compound, with a particular focus on minimizing environmental impact and enhancing scalability. For instance, recent advancements in catalytic systems have enabled more efficient conversions, paving the way for industrial-scale production.
In terms of applications, benzotriazole derivatives like this compound are increasingly being utilized in the design of advanced polymers and coatings. The sulfonyl chloride group facilitates the formation of strong covalent bonds, which are essential for creating durable and high-performance materials. Additionally, this compound has shown promise in the synthesis of bioactive molecules, where its ability to participate in nucleophilic substitutions plays a critical role.
Recent research has also explored the potential of 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride in click chemistry applications. Its reactivity under mild conditions makes it an attractive candidate for rapid assembly of complex molecular architectures. This has significant implications for drug discovery and materials science, where efficiency and precision are paramount.
From an environmental perspective, there is growing interest in understanding the degradation pathways of benzotriazole derivatives like this compound. Researchers are investigating how these molecules interact with biological systems and environmental matrices to ensure their safe use and disposal. Preliminary findings suggest that they exhibit moderate biodegradability under certain conditions, though further studies are needed to fully characterize their environmental impact.
In conclusion, 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride (CAS No. 1033464-77-5) represents a versatile and valuable chemical entity with diverse applications across multiple disciplines. Its unique combination of structural features makes it an indispensable tool in modern organic synthesis and materials science. As research continues to uncover new avenues for its use, this compound is poised to play an increasingly important role in advancing technological innovation.
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